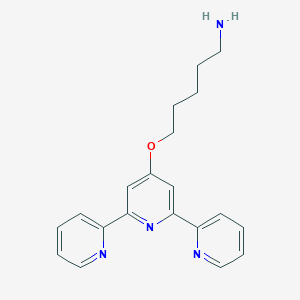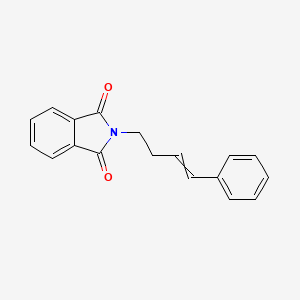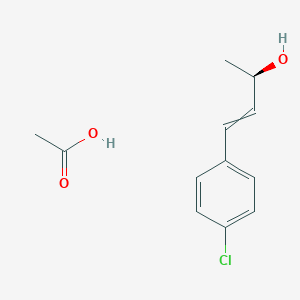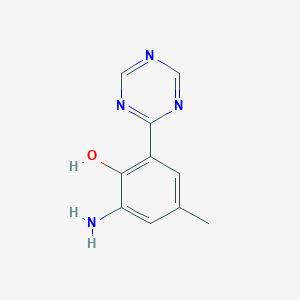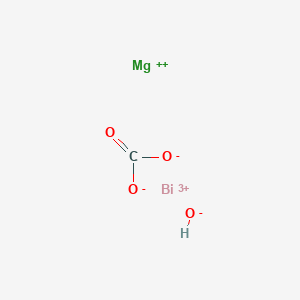
Bismuth;magnesium;carbonate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth;magnesium;carbonate;hydroxide is a complex inorganic compound that combines bismuth, magnesium, carbonate, and hydroxide ions. This compound is known for its unique chemical properties and potential applications in various fields, including medicine, chemistry, and industry. The presence of bismuth and magnesium in the compound contributes to its distinctive characteristics, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth;magnesium;carbonate;hydroxide can be synthesized through a series of chemical reactions involving the respective metal salts and carbonate sources. One common method involves the reaction of bismuth nitrate and magnesium nitrate with sodium carbonate in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process often includes the use of high-purity reagents and advanced equipment to achieve consistent quality and yield. The industrial production methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Bismuth;magnesium;carbonate;hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce bismuth oxide and magnesium oxide, while reduction reactions may yield elemental bismuth and magnesium.
Scientific Research Applications
Bismuth;magnesium;carbonate;hydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: this compound is investigated for its use in pharmaceuticals, particularly in formulations for gastrointestinal disorders.
Industry: The compound is utilized in the production of advanced materials, such as ceramics and coatings, due
Properties
CAS No. |
144087-24-1 |
|---|---|
Molecular Formula |
CHBiMgO4+2 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
bismuth;magnesium;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Bi.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;+3;+2;/p-3 |
InChI Key |
SIOLWJTZMZCYQC-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Mg+2].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


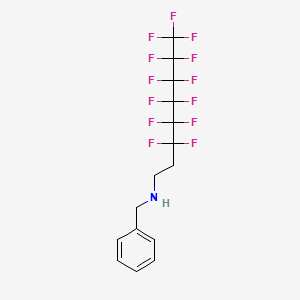
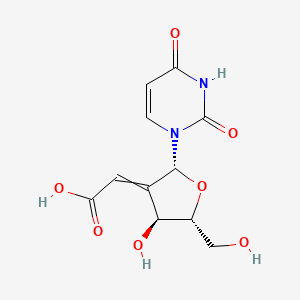

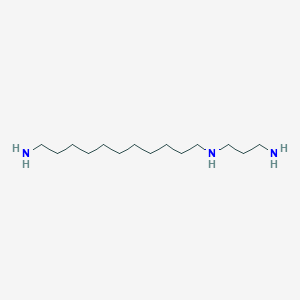
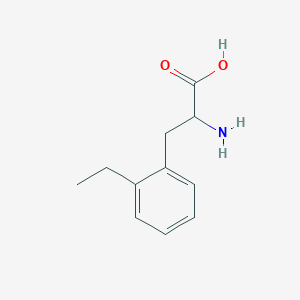
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
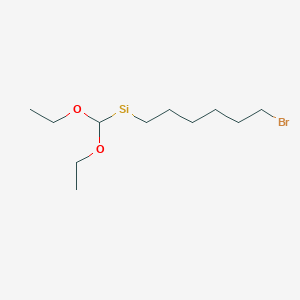
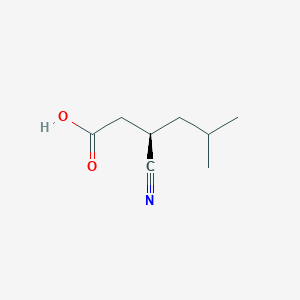
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)

